REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](=[O:12])([O-])[O-:10].[K+].[K+]>CN(C)C=O.[Cu]I>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[C:9]([OH:10])=[O:12])=[CH:1][CH:2]=1 |f:1.2.3|
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Name
|
|
Quantity
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5.95 g
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Type
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reactant
|
Smiles
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C1=CC(=CC=C1O)C
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Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
copper(I) iodide
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Quantity
|
0.1 g
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Type
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catalyst
|
Smiles
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[Cu]I
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture was heated to 80°
|
Type
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TEMPERATURE
|
Details
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The reaction mixture then was refluxed for 16 hours
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Duration
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16 h
|
Type
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ADDITION
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Details
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While still hot the mixture was poured onto water-ice
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Type
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FILTRATION
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Details
|
The resulting suspension was filtered
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Type
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FILTRATION
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Details
|
The precipitate was recovered by filtration
|
Type
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DISSOLUTION
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Details
|
The crude solid was dissolved in an aqueous sodium hydroxide solution
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |